Salannic acid

Description

Natural Occurrence and Botanical Origins

Salannic acid is a phytochemical primarily found in plants belonging to the Meliaceae family. abrinternationaljournal.orgnih.govdiscoveryjournals.org The most well-documented source of this compound is the Neem tree (Azadirachta indica), a plant native to the Indian subcontinent and widely distributed in tropical and subtropical regions. abrinternationaljournal.orgresearchgate.net Within the Neem tree, this compound has been identified in various parts, including the seeds and oil. researchgate.net It is considered one of the key biologically active constituents of this plant. abrinternationaljournal.org

Another notable botanical source of this compound is Melia dubia, also known as the Malabar Neem. nih.govdiscoveryjournals.org This tree, indigenous to the Western Ghats of southern India, also belongs to the Meliaceae family. discoveryjournals.org Research has confirmed the presence of this compound in extracts from Melia dubia. nih.gov The botanical origin of a phytochemical is crucial as it influences the compound's prevalence and the methods used for its extraction and isolation. researchgate.net

Table 1: Botanical Sources of this compound

| Plant Species | Family | Common Name | Part(s) Containing this compound |

| Azadirachta indica | Meliaceae | Neem | Seeds, Oil researchgate.net |

| Melia dubia | Meliaceae | Malabar Neem | General Extracts nih.gov |

Chemical Classification as a Limonoid Tetranortriterpenoid

From a chemical standpoint, this compound is classified as a limonoid, which is a subgroup of triterpenoids. wikipedia.org Triterpenoids are a large and diverse class of naturally occurring organic chemicals derived from a 30-carbon precursor. Limonoids, specifically, are highly oxygenated and modified triterpenes. wikipedia.org

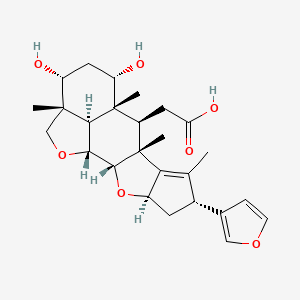

More precisely, this compound is categorized as a tetranortriterpenoid. actascientific.comcolab.ws This classification indicates that it has lost four carbon atoms from the parent triterpene structure. The basic structure of limonoids consists of a furanolactone core. wikipedia.org this compound's molecular formula is C₂₆H₃₄O₇. nih.gov It is also referred to by its synonym, Nimbidic acid. nih.gov The complex structure of this compound and other limonoids is elucidated through advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. colab.ws This detailed structural information is fundamental for understanding its chemical properties and potential applications.

Table 2: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₃₄O₇ nih.gov |

| Molecular Weight | 458.5 g/mol nih.gov |

| IUPAC Name | 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-12,14-dihydroxy-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.0²,⁹.0⁴,⁸.0¹⁵,¹⁸]octadec-7-en-10-yl]acetic acid nih.gov |

| Synonyms | Nimbidic acid nih.gov |

| Chemical Class | Limonoid, Tetranortriterpenoid wikipedia.orgactascientific.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

29803-85-8 |

|---|---|

Molecular Formula |

C26H34O7 |

Molecular Weight |

458.5 g/mol |

IUPAC Name |

2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-12,14-dihydroxy-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetic acid |

InChI |

InChI=1S/C26H34O7/c1-12-14(13-5-6-31-10-13)7-15-20(12)26(4)16(8-19(29)30)25(3)18(28)9-17(27)24(2)11-32-21(22(24)25)23(26)33-15/h5-6,10,14-18,21-23,27-28H,7-9,11H2,1-4H3,(H,29,30)/t14-,15-,16-,17-,18+,21-,22+,23-,24-,25+,26-/m1/s1 |

InChI Key |

QMEMRUDWBPMCGJ-SRSHEJQUSA-N |

Isomeric SMILES |

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@]5([C@H](C[C@H]([C@@]6([C@@H]5[C@H]4OC6)C)O)O)C)CC(=O)O)C |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)O)O)C)CC(=O)O)C |

Origin of Product |

United States |

Advanced Methodologies for Structural Characterization and Elucidation

Spectroscopic Approaches in Salannic Acid Analysis

Spectroscopy is the cornerstone for the molecular-level investigation of this compound. By examining the interaction of the molecule with electromagnetic radiation, researchers can deduce its intricate structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound. While comprehensive ¹H and ¹³C NMR spectral data for this compound are not extensively detailed in publicly available literature, research confirms its structural identity by comparing its NMR spectra with those of established reference standards. ajol.info

NMR analysis provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the molecule. For a compound with the complexity of this compound, 2D NMR techniques such as HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning specific signals and confirming the connectivity between different parts of the molecule. researchgate.net The spectra would be expected to show characteristic signals corresponding to its known structural features, including the furan (B31954) ring, multiple methyl groups, and various protons and carbons attached to oxygen-containing functional groups. amazonaws.comajol.info

Infrared (IR) spectroscopy is employed to identify the various functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers. Studies have utilized IR spectroscopy to confirm the identity of this compound by matching its spectrum against known references. ajol.info The spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups.

Based on its known chemical structure (C₂₆H₃₄O₇), which includes carboxylic acid, hydroxyl, and ether functionalities, the following table outlines the expected characteristic IR absorption bands. nih.govlibretexts.orgoiv.int

| Wavenumber (cm⁻¹) | Functional Group Assignment | Type of Vibration |

| ~3300-2500 | O-H (in Carboxylic Acid) | Stretching (Broad) |

| ~2950-2850 | C-H (Aliphatic) | Stretching |

| ~1760-1690 | C=O (in Carboxylic Acid) | Stretching |

| ~1320-1210 | C-O (in Carboxylic Acid) | Stretching |

| ~1260-1050 | C-O (Ether) | Stretching |

This table is representative of typical IR absorption ranges for the specified functional groups.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, and to gain structural insights through analysis of its fragmentation patterns. libretexts.org High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), provides highly accurate mass measurements.

In one analysis, this compound (also referred to as Nimbidic acid) was identified by LC-MS in the positive ion mode. nih.gov The data obtained are crucial for confirming the molecular formula of the compound. nih.gov

| Parameter | Observed Value |

| Molecular Formula | C₂₆H₃₄O₇ |

| Ion | [M+H]⁺ |

| m/z (mass-to-charge ratio) | 459.2381 |

This high-resolution data corroborates the elemental composition of this compound, providing a fundamental piece of evidence for its structural characterization. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound from complex mixtures, such as extracts of Azadirachta indica. ajol.infoactascientific.com These techniques separate components based on their differential distribution between a stationary phase and a mobile phase. carlroth.com

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound samples. It offers high resolution and sensitivity for separating the target compound from closely related impurities. chromatographyonline.comub.edu Analytical methods using HPLC coupled with mass spectrometry (LC-MS) have been successfully used to identify this compound in plant extracts. nih.gov

The purity of an HPLC peak can be further assessed using a Diode Array Detector (DAD), which evaluates the spectral homogeneity across the peak. chromatographyonline.comchromatographyonline.com

The following table details the analytical conditions used to identify this compound in an ethanolic fruit extract. nih.gov

| Parameter | Condition |

| Retention Time (rt) | 19.15 minutes |

| Column Oven Temperature | 30°C |

| Mobile Phase | Gradient of Water (0.1% formic acid) and Methanol (B129727) (0.1% formic acid) |

| Flow Rate | 360 µL/min |

| Detection | Mass Spectrometry (Positive Ion Mode) |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for the qualitative analysis and purification of this compound. ajol.infolibretexts.org In the context of purity, a pure compound should ideally appear as a single, well-defined spot on the TLC plate after development and visualization.

TLC is frequently used to monitor the progress of purification, such as in preparative-scale separations. For instance, crude Nimbidic acid (this compound) has been purified using preparative TLC on silica (B1680970) gel plates. ajol.info The choice of the mobile phase is critical for achieving good separation. liv.ac.uk

| Technique | Stationary Phase | Mobile Phase (Eluent) |

| Preparative TLC | Silica Gel | Acetone/Hexane (1:1) with a few drops of Acetic Acid |

Table based on reported purification methods. ajol.info

By comparing the sample to a reference standard on the same plate, TLC can effectively confirm the identity and estimate the purity of this compound. libretexts.org

Synthetic Strategies and Chemical Modification of Salannic Acid and Its Precursors

Semisynthesis of Salannic Acid from Salannin (B1681390)

This compound is a key derivative of salannin, accessible through semisynthesis. The conversion involves the hydrolysis of the tiglate ester group at the C-1 position of the salannin molecule. This reaction is a form of saponification. The resulting this compound has been shown to possess significantly increased antifeedant activity compared to its parent compound, salannin. scispace.compageplace.de Studies have demonstrated that this compound can be at least eight times more active than salannin, highlighting the importance of the free carboxyl group for bioactivity. scispace.compageplace.de

Derivatization for Bioactivity Enhancement

Chemical derivatization of salannin and its related compounds has been a fruitful strategy for modulating their biological effects. Two key methods, hydrogenation and saponification, have been shown to significantly enhance antifeedant properties.

Hydrogenation of the furan (B31954) moiety at the C-17 position of salannin has been found to substantially increase its antifeedant efficacy. rsc.org The creation of derivatives like tetrahydro and hexahydro salannin results in compounds with up to 40-fold greater antifeedant activity against certain insect pests, such as the Colorado potato beetle, when compared to the original salannin molecule. rsc.orgresearchgate.net This suggests that the saturation of the furan ring is a critical modification for enhancing the insect-deterring properties of the salannin skeleton.

Saponification, or the basic hydrolysis of ester linkages, is another effective method for increasing the bioactivity of salannin-type limonoids. This process can remove acyl groups, such as the tigloyl group at C-1 or the acetyl group at C-3. The creation of this compound via hydrolysis of the C-1 tiglate ester leads to a marked increase in antifeedant potency. scispace.compageplace.de Similarly, derivatives like desacetylsalannin and detigloyl salannin, which result from the removal of ester groups, have demonstrated notable antifeedant activity against pests like the fall armyworm (Spodoptera frugiperda). researchgate.net

Hydrogenation-Induced Activity Modulation

Structure-Activity Relationship Studies of Salannin Derivatives

Structure-activity relationship (SAR) studies on salannin and its derivatives have provided valuable insights into the chemical features necessary for insect antifeedant and growth-regulating activities. The effects of these derivatives can be highly specific to the target insect, and bioactivity cannot always be predicted, necessitating empirical testing for each pest. tandfonline.com

Research has shown that modifications at various positions on the salannin molecule can significantly impact its efficacy. For example, while salannin itself is a potent antifeedant, its derivatives show a range of activities. researchgate.netebi.ac.uk A comparative study on the tobacco cutworm (Spodoptera litura) and the cotton bollworm (Helicoverpa armigera) revealed specific activity trends among salannin, salannol, and 3-O-acetyl salannol. mdpi.comnih.gov

Interactive Data Tables

Table 1: Comparative Antifeedant Activity of Salannin Derivatives against Spodoptera litura

| Compound | FI50 (µg/cm²) nih.gov | Relative Potency (vs. Salannin) |

| 3-O-acetyl salannol | 2.0 | 1.4x |

| Salannol | 2.3 | 1.2x |

| Salannin | 2.8 | 1.0x |

| FI50: Concentration required to deter feeding by 50%. A lower value indicates higher potency. |

Table 2: Comparative Growth Inhibitory Activity (EC50) of Salannin Derivatives

| Compound | EC50 on H. armigera (µg/mL) mdpi.com | EC50 on S. litura (µg/mL) mdpi.com |

| 3-O-acetyl salannol | 64.2 | 65.6 |

| Salannol | 79.7 | 77.4 |

| Salannin | 86.5 | 87.7 |

| EC50: The effective concentration required to cause a 50% inhibition in growth. |

Entomological Bioactivity and Mechanistic Investigations

Antifeedant Efficacy against Insect Pests

The primary entomological effect of salannic acid is its strong feeding deterrence against a range of insect pests. researchgate.netconnectjournals.com This antifeedant activity is a key mechanism of plant defense, preventing or reducing damage from herbivores by rendering plant tissues unpalatable. nih.gov

Research has demonstrated the superior antifeedant properties of this compound compared to its parent compound, salannin (B1681390). researchgate.net In laboratory bioassays against the larvae of the Colorado potato beetle (Leptinotarsa decemlineata), this compound was found to be at least eight times more active as a feeding deterrent than salannin. researchgate.net This enhanced activity is attributed to the saponification of the methyl ester at a specific position in its chemical structure. researchgate.net Furthermore, this compound has been shown to induce feeding deterrence in the mosquito species Aedes aegypti. connectjournals.com

The feeding deterrence of this compound is mediated at the sensory level, interfering with the insect's ability to recognize and accept food. connectjournals.com The gustatory system of insects, equipped with specialized sensory neurons, is crucial for distinguishing between host and non-host plants. researchgate.netresearchgate.net Antifeedant compounds like this compound can act in two principal ways: by stimulating specialized deterrent receptors that trigger an avoidance response, or by disrupting the normal function of neurons that perceive phagostimulating compounds like sugars and amino acids. researchgate.netmdpi.com

In the case of this compound, there is a clear relationship between the sensory input from gustatory organs and the resulting inhibition of feeding. connectjournals.com Studies support the hypothesis that the compound directly stimulates the medial deterrent taste cell, whose response is a direct cause of feeding inhibition. connectjournals.com This neurophysiological mechanism effectively tricks the insect into rejecting a potential food source.

By deterring feeding, this compound directly impacts insect behavior and subsequently disrupts their growth and development. connectjournals.com When insects are exposed to plants treated with the compound, their feeding is significantly reduced or completely inhibited. researchgate.net This reduction in food intake has cascading negative effects on the insect's life cycle.

Antifeedant and Growth-Regulating Effects of Salannin Derivatives

| Compound | Target Insect | Observed Effect | Reference |

|---|---|---|---|

| This compound | Colorado potato beetle (Leptinotarsa decemlineata) | 8-fold higher antifeedant activity than Salannin | researchgate.net |

| This compound | Aedes aegypti | Induces feeding deterrence | connectjournals.com |

| Desacetylsalannobutyrolactone | Tobacco cutworm (Spodoptera litura) | Increased larval duration and mortality | nih.gov |

Mechanisms of Feeding Deterrence at the Sensory Level

Insecticidal Properties and Related Actions

Beyond its role as a feeding deterrent, this compound is associated with broader insecticidal activities characteristic of limonoids. connectjournals.com These compounds can act as growth regulators, interfering with crucial physiological processes necessary for an insect's survival and maturation. connectjournals.com

The insecticidal mechanism for limonoids often involves the disruption of the endocrine system. connectjournals.com Specifically, they can block the synthesis and release of vital molting hormones, such as ecdysteroids. connectjournals.com This hormonal imbalance leads to developmental failures, such as incomplete ecdysis (molting), where the insect is unable to shed its old exoskeleton, resulting in death. connectjournals.com It can also cause sterility in adult females, preventing reproduction. connectjournals.com

The insecticidal action of compounds like this compound manifests in both lethal and sublethal effects on insect development. connectjournals.com Lethal effects are the most direct outcome, resulting in the death of the insect at various life stages. For example, plant secondary metabolites can be directly toxic, leading to mortality in larval populations.

Sublethal effects are more subtle but can be equally detrimental to the insect population. These effects include:

Prolonged Developmental Periods: Insects exposed to these compounds may take longer to pass through larval or pupal stages. nih.gov

Reduced Pupation and Eclosion Rates: The successful transition from larva to pupa and from pupa to adult can be significantly decreased.

Negative Impacts on Reproduction: The number of eggs laid by female insects that survive exposure can be reduced.

For instance, studies on other plant-derived metabolites like chlorogenic acid have shown that sublethal concentrations lead to significantly prolonged larval instars, reduced pupation rates, and lower egg production in species like Mythimna separata. Similarly, a salannin derivative was found to increase larval mortality in Spodoptera litura. nih.gov

Developmental Effects of Plant Metabolites on Insects

| Metabolite Class/Compound | Target Insect | Developmental Effect | Reference |

|---|---|---|---|

| Limonoids (general) | Various insects | Incomplete ecdysis, sterility in adult females | connectjournals.com |

| Desacetylsalannobutyrolactone | Spodoptera litura | Increased larval duration and mortality | nih.gov |

| Chlorogenic Acid | Mythimna separata | Prolonged larval duration, reduced pupation and eclosion rates, reduced egg laying |

For example, the insecticidal activity of A. indica extracts, which contain this compound, is likely enhanced by the presence of other compounds like the flavonoid quercetin (B1663063). connectjournals.com Quercetin itself can deter feeding and negatively impact insect growth by generating reactive oxygen species in the gut, which degrades the nutritional quality of food. connectjournals.com When acting together, compounds like this compound and quercetin can create a multi-faceted defense that is more difficult for an insect to overcome. connectjournals.comnih.gov This concept of synergy is a critical aspect of plant chemical ecology, where the interaction between different classes of metabolites, such as terpenoids and phenolics, can amplify the plant's resistance to herbivores. nih.govnih.gov

Quantitative and Preparative Analytical Approaches

High-Resolution Chromatographic Techniques for Isolation

The purification of Salannic acid and its related compounds from crude plant extracts necessitates robust separation techniques to handle the complexity of the chemical matrix. Preparative high-performance liquid chromatography (HPLC) and flash chromatography are the primary methods utilized for this purpose.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a cornerstone for isolating Salannin (B1681390) and its derivatives, including this compound, from neem oil and seed kernel extracts. core.ac.uk This technique offers high resolution and is often used as a final purification step to obtain compounds of high purity. core.ac.uk

Research has demonstrated the direct isolation of major triterpenoids from neem oil using preparative HPLC. core.ac.uk While specific parameters for this compound are not extensively detailed, methods developed for the closely related Salannin provide a clear framework. For instance, a direct preparative HPLC method has been successfully used to isolate Salannin, deacetylnimbin, nimbin, and azadirachtin-A. core.ac.uk The purity of the isolated fractions is subsequently confirmed by analytical HPLC. core.ac.uk

One documented method for the purification of a related compound, Salannal, involved the use of both normal and reversed-phase HPLC after an initial flash chromatography step. oup.com This highlights the utility of multi-modal HPLC approaches in resolving complex mixtures of limonoids.

Table 1: Exemplary Preparative HPLC Parameters for Limonoid Isolation

| Parameter | Details | Source |

| Column Type | Normal and Reversed-Phase | oup.com |

| Purity Check | Analytical HPLC | core.ac.uk |

| Application | Isolation of Salannin, Nimbin, Deacetylnimbin | core.ac.uk |

Flash Chromatography Integration for Isolation

Flash chromatography serves as a critical initial step for the large-scale preliminary purification of this compound and related limonoids from crude extracts. researchgate.net This technique is valued for its speed and efficiency in fractionating complex mixtures before further purification by methods like preparative HPLC. researchgate.net

In a typical workflow, neem seeds are first defatted with a non-polar solvent like hexane, followed by extraction with a more polar solvent such as ethanol. The resulting extract is then subjected to flash chromatography. Silica (B1680970) gel (230-400 mesh) is a commonly used stationary phase for this purpose.

A gradient elution system is often employed, starting with a less polar solvent and gradually increasing the polarity. For example, a gradient of methanol (B129727) in dichloromethane (B109758) has been used to purify metabolites of Salannin. In the isolation of Azadirachtin, a related compound, flash chromatography was the final purification step, demonstrating its versatility. Another study details the use of flash chromatography on silica gel followed by both normal and reversed-phase HPLC to isolate Salannal and Salannin. oup.com

Table 2: Flash Chromatography Conditions for Limonoid Separation

| Parameter | Details | Source |

| Stationary Phase | Silica Gel (230-400 mesh) | |

| Mobile Phase Example | Gradient of Methanol in Dichloromethane | |

| Application | Preliminary purification from crude extracts | researchgate.net |

| Pre-treatment | Defatting of neem seeds with hexane |

Analytical Techniques for Quantification

Accurate quantification of this compound and its analogues is crucial for standardization and quality control of neem-based products. Analytical HPLC is the predominant technique for this purpose.

Application of Analytical High-Performance Liquid Chromatography (HPLC)

Analytical HPLC with UV detection is a widely adopted method for the quantification of Salannin and other major limonoids in neem oil and various formulations. ebi.ac.uknih.govdss.go.th These methods are valued for their sensitivity, specificity, and ability to separate multiple components in a single run.

One validated method for the simultaneous determination of azadirachtin-A, azadirachtin-B, nimbin, and salannin in neem oil utilizes a graphitised carbon black solid-phase extraction for sample clean-up, followed by HPLC-UV detection. nih.govdss.go.th This method demonstrated good recoveries, ranging from 97.4% to 104.7%, with an upper limit of quantification of 100 µg/mL. nih.govdss.go.th

The chromatographic separation is typically achieved on a reversed-phase column, such as a Supelcosil LC-18. dss.go.th An isocratic mobile phase, for example, a mixture of methanol, acetonitrile, and water (35:15:50 v/v/v), has been successfully used. dss.go.th The quantification of various bioactive principles, including Salannin, in commercial neem formulations has also been performed using HPLC, highlighting the significant variability in the content of these active compounds across different products. niscpr.res.in

For more sensitive and specific quantification, particularly in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed. A UPLC/QTOF-MS method was validated for determining Salannin in rat plasma, with a lower limit of quantification of 1.0 ng/mL. ingentaconnect.com

Table 3: Analytical HPLC Method Parameters for Salannin Quantification

| Parameter | Details | Source |

| Detection | UV | nih.govdss.go.th |

| Column | Supelcosil LC-18 (Reversed-Phase) | dss.go.th |

| Mobile Phase Example | Methanol:Acetonitrile:Water (35:15:50) | dss.go.th |

| Sample Preparation | Solid-Phase Extraction (Graphitised Carbon) | nih.govdss.go.th |

| Recovery Rate | 97.4% - 104.7% | nih.govdss.go.th |

| LLOQ (in plasma) | 1.0 ng/mL (using UPLC/QTOF-MS) | ingentaconnect.com |

Prospective Research Avenues and Translational Applications

Development of Biorational Insect Control Agents

Biorational pesticides are derived from natural materials like plants, animals, bacteria, and certain minerals, and are characterized by their minimal risk to the environment. greenhouse-management.com They typically have a narrow target range, a specific mode of action, and degrade rapidly, leaving no harmful residues. greenhouse-management.com The development of such agents is a key component of Integrated Pest Management (IPM) strategies, which prioritize environmentally sensitive solutions for pest control. greenhouse-management.comumass.edu

Salannic acid, a phytochemical, shows promise as a biorational control agent. scispace.com Its insecticidal properties are linked to its ability to deter feeding. connectjournals.com Research suggests that this compound's efficacy is related to sensory input and feeding inhibition in insects, directly impacting their survival. connectjournals.com This makes it a valuable candidate for developing new, eco-friendly insecticides. connectjournals.com

Biorational agents can be categorized as microbials, botanicals, spray oils, insecticidal soaps, minerals, pheromones, and insect growth regulators. greenhouse-management.com this compound falls under the botanical category, which includes plant-derived materials known for their pest control properties. umass.edu The use of such botanical insecticides is a cornerstone of modern, sustainable agriculture. connectjournals.com

Broadening the Spectrum of Entomological Activity

Research into this compound has revealed its potential against a variety of insect pests. For instance, it has shown significant activity against the adult Aedes aegypti mosquito, a major vector for diseases like dengue. connectjournals.com The compound's mode of action involves inducing feeding deterrence, which can lead to starvation and death in the insect population. connectjournals.com

Studies have also highlighted the potential for synergistic activity, where this compound is combined with other compounds to enhance its effectiveness. This approach could lead to the development of more potent and broad-spectrum insecticides. connectjournals.com Further research is needed to explore the full range of insects that are susceptible to this compound and to identify optimal formulations for different applications.

The entomological activity of this compound is not limited to its direct insecticidal effects. As an antifeedant, it can disrupt the normal growth and development of insects, making it an effective insect growth regulator. connectjournals.comufl.edu This dual action makes it a versatile tool for pest management, capable of both suppressing existing pest populations and preventing future infestations. greenhouse-management.com

Sustainable Pest Management Strategies

Sustainable pest management aims to reduce the reliance on synthetic chemical pesticides, which can have adverse effects on the environment and human health. sdguthrie.commdpi.com Integrated Pest Management (IPM) is a holistic approach that combines various control methods, including cultural, mechanical, biological, and chemical techniques, to manage pest populations effectively. sdguthrie.comnih.gov

The use of biorational agents like this compound is a key component of IPM. umass.edu These products fit well into an IPM strategy because they are selective, have minimal impact on beneficial insects, and help preserve the ecological health of the farm. greenhouse-management.com By incorporating this compound-based products into their pest management programs, farmers can reduce their use of conventional pesticides and move towards more sustainable agricultural practices. nih.gov

Sustainable agriculture also emphasizes the importance of using environmentally friendly materials. mdpi.com this compound, being a natural plant extract, aligns with this principle. connectjournals.com Its use in pest control can contribute to a healthier ecosystem by minimizing chemical runoff and protecting biodiversity. sdguthrie.com As research continues to uncover the full potential of this compound, it is likely to become an increasingly important tool in the quest for sustainable and effective pest management.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing Salannic acid, and how should data interpretation address structural ambiguities?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT), FT-IR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For NMR, compare chemical shifts with related limonoids to identify functional groups (e.g., acetyl or hydroxyl moieties) . FT-IR helps detect carbonyl stretches (1700–1750 cm⁻¹) indicative of ester groups. HRMS validates molecular formula. If spectral data conflicts with expected results, consider impurities, solvent artifacts, or stereochemical variations, and repeat experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

Q. How can researchers optimize extraction protocols for this compound from plant sources to maximize yield and purity?

- Methodological Answer : Employ a sequential extraction approach using non-polar to polar solvents (e.g., hexane → ethyl acetate → methanol) to isolate this compound, which is typically concentrated in medium-polarity fractions. Monitor purity via TLC (Rf comparison with standards) and HPLC (C18 column, UV detection at 210–230 nm). Adjust parameters like solvent ratio, temperature, and extraction time using a factorial design (e.g., 2³ factorial experiments) to identify optimal conditions .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound, and how should controls mitigate false positives?

- Methodological Answer : Use cell-free assays (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity on cancer cell lines) with appropriate controls:

- Negative controls : Solvent-only (e.g., DMSO) and blank samples.

- Positive controls : Known inhibitors (e.g., doxorubicin for cytotoxicity).

Validate results with dose-response curves (IC₅₀ calculations) and replicate experiments across multiple cell lines to rule out cell-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in compound purity, assay protocols, or biological models. Conduct meta-analyses to compare studies, focusing on:

- Purity verification : Cross-check HPLC/MS data from conflicting studies.

- Assay standardization : Replicate experiments using unified protocols (e.g., ATP-based viability assays vs. MTT).

- Statistical rigor : Apply mixed-effects models to account for inter-study variability .

Q. What computational strategies are effective for predicting this compound’s molecular targets and binding mechanisms?

- Methodological Answer : Combine molecular docking (AutoDock Vina, Schrödinger) with molecular dynamics (MD) simulations (GROMACS) to explore ligand-protein interactions. Validate predictions via:

- Pharmacophore modeling : Identify critical binding features (e.g., hydrogen bond donors).

- Free-energy calculations : Use MM-PBSA/GBSA to estimate binding affinities.

Cross-reference results with transcriptomic/proteomic data to prioritize plausible targets .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

- Methodological Answer : Follow OECD guidelines for acute and subchronic toxicity studies. Key steps:

- Dose selection : Based on in vitro IC₅₀ values (e.g., 1/10th of IC₅₀ for initial testing).

- PK parameters : Measure plasma concentration-time profiles using LC-MS/MS. Calculate AUC, Cmax, and t½.

- Tissue distribution : Use radiolabeled this compound or imaging techniques (e.g., MALDI-TOF) .

Data Presentation and Reproducibility Guidelines

- Tables : Summarize experimental results (e.g., IC₅₀ values across cell lines) with standard deviations and p-values. Use footnotes to detail statistical tests (e.g., ANOVA with Tukey’s post hoc) .

- Supplementary Materials : Include raw spectral data, crystallographic files (if available), and detailed protocols for replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.